molecular formula C10H7ClN4S B14164614 2-Thiazolamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-

2-Thiazolamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-

Cat. No.: B14164614
M. Wt: 250.71 g/mol
InChI Key: OLMMBPGSQNTWDO-UHFFFAOYSA-N
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Description

2-Thiazolamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a heterocyclic compound that features a thiazole ring fused with a pyrrolo[2,3-b]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, high temperatures, and specific catalysts to ensure the correct formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the complex reaction conditions efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Thiazolamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a more saturated thiazole derivative .

Scientific Research Applications

2-Thiazolamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Thiazolamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can disrupt various cellular pathways, leading to effects such as reduced cell proliferation and induced apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiazolamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- is unique due to its specific combination of the thiazole and pyrrolo[2,3-b]pyridine rings, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C10H7ClN4S

Molecular Weight

250.71 g/mol

IUPAC Name

4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C10H7ClN4S/c11-6-1-2-13-9-8(6)5(3-14-9)7-4-16-10(12)15-7/h1-4H,(H2,12,15)(H,13,14)

InChI Key

OLMMBPGSQNTWDO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Cl)C(=CN2)C3=CSC(=N3)N

Origin of Product

United States

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